4-chloro-N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzenesulfonamide
描述
4-chloro-N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CDK inhibitor, as it inhibits the activity of cyclin-dependent kinases, which play a crucial role in cell division.
科学研究应用
The CDK inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to sensitize cancer cells to radiation therapy and chemotherapy. Apart from cancer, this compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The CDK inhibitor works by inhibiting the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. By inhibiting these enzymes, the compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and physiological effects:
The CDK inhibitor has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to radiation therapy and chemotherapy. Additionally, it has been found to reduce inflammation and oxidative stress, which are implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
The CDK inhibitor has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has shown promising results in preclinical studies, which suggests that it may have potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility, which can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is complex, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on the CDK inhibitor. One potential area of research is the development of more potent and selective inhibitors, which may have fewer side effects and greater therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound. Finally, research is needed to determine the safety and efficacy of this compound in clinical trials, which will be necessary to determine its potential as a therapeutic agent.
属性
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S2/c1-13-12-18(22-29(26,27)17-10-8-15(21)9-11-17)14(2)20(19(13)23)28(24,25)16-6-4-3-5-7-16/h3-12,22-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVBQHACKLHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。